N-(2-Amino-1H-benzimidazol-5-yl)benzamide

Topological Polar Surface Area Drug-likeness CNS permeability

N-(2-Amino-1H-benzimidazol-5-yl)benzamide (CAS 78076-40-1) is a small-molecule benzimidazole derivative with a molecular formula of C₁₄H₁₂N₄O and a molecular weight of 252.27 g/mol. The compound features a 2-amino substituent on the imidazole ring and a benzamide group at the 5-position of the fused benzene ring, creating a hydrogen bond-rich pharmacophore with a calculated Topological Polar Surface Area (TPSA) of 98.6 Ų.

Molecular Formula C14H12N4O
Molecular Weight 252.27 g/mol
Cat. No. B11734620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Amino-1H-benzimidazol-5-yl)benzamide
Molecular FormulaC14H12N4O
Molecular Weight252.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(N3)N
InChIInChI=1S/C14H12N4O/c15-14-17-11-7-6-10(8-12(11)18-14)16-13(19)9-4-2-1-3-5-9/h1-8H,(H,16,19)(H3,15,17,18)
InChIKeyCTYAYRIFIFAVFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Amino-1H-benzimidazol-5-yl)benzamide – Physicochemical Identity and Pharmacophore Positioning for Research Procurement


N-(2-Amino-1H-benzimidazol-5-yl)benzamide (CAS 78076-40-1) is a small-molecule benzimidazole derivative with a molecular formula of C₁₄H₁₂N₄O and a molecular weight of 252.27 g/mol . The compound features a 2-amino substituent on the imidazole ring and a benzamide group at the 5-position of the fused benzene ring, creating a hydrogen bond-rich pharmacophore with a calculated Topological Polar Surface Area (TPSA) of 98.6 Ų . The benzamide linkage distinguishes it from ketone-bearing analogs such as 2-amino-5-benzoylbenzimidazole (aminomebendazole), while the 5-substitution pattern differentiates it from 2-substituted regioisomers like N-(1H-benzimidazol-2-yl)benzamide .

Why N-(2-Amino-1H-benzimidazol-5-yl)benzamide Cannot Be Replaced by Generic 2-Aminobenzimidazole or Simple Benzimidazole-Benzamide Regioisomers


Substituting N-(2-Amino-1H-benzimidazol-5-yl)benzamide with in-class benzimidazole analogs introduces substantial risk of altered target engagement and pharmacokinetic behavior. The 5-benzamide substitution pattern provides a TPSA of 98.6 Ų, influencing membrane permeability and hydrogen-bonding geometry distinctly from the 2-substituted regioisomer N-(1H-benzimidazol-2-yl)benzamide (MW 237.26, TPSA not identically reported but structurally divergent) . Furthermore, the amide linkage offers different conformational flexibility and metabolic stability compared to the ketone bridge in 2-amino-5-benzoylbenzimidazole (aminomebendazole, CAS 52329-60-9), a mebendazole metabolite whose benzophenone character dictates distinct electronic distribution [1]. The 2-amino group provides an additional hydrogen bond donor site absent in N-alkylated or 2-unsubstituted benzimidazole scaffolds, altering kinase hinge-binding potential [2].

Quantitative Differentiation Evidence for N-(2-Amino-1H-benzimidazol-5-yl)benzamide Against Structurally Proximal Analogs


TPSA-Driven Permeability Differentiation: N-(2-Amino-1H-benzimidazol-5-yl)benzamide vs. 2-Aminobenzimidazole Parent Scaffold

N-(2-Amino-1H-benzimidazol-5-yl)benzamide possesses a calculated Topological Polar Surface Area (TPSA) of 98.6 Ų, reflecting the combined contribution of the 2-amino group and the 5-benzamide moiety . The parent scaffold 2-aminobenzimidazole (CAS 934-32-7) lacks the benzamide substituent and consequently has a substantially lower TPSA (estimated ≤67 Ų based on the absence of the additional amide oxygen and phenyl ring). This 31.6+ Ų increase in TPSA shifts the compound across established drug-likeness thresholds (TPSA <140 Ų for oral bioavailability, <90 Ų for blood-brain barrier penetration), directly impacting the selection of appropriate in vivo models and formulation strategies [1].

Topological Polar Surface Area Drug-likeness CNS permeability

Regioisomeric Differentiation: 5-Benzamide vs. 2-Benzamide Substitution Pattern

The target compound places the benzamide at the C5 position of the benzimidazole core (on the benzo ring), while the 2-position retains the free amino group. In contrast, the regioisomer N-(1H-benzimidazol-2-yl)benzamide (MW 237.26, CAS not publicly assigned on the referenced source) bears the benzamide directly at the C2 position of the imidazole ring, eliminating the free 2-amino group . This positional difference fundamentally alters the hydrogen bond donor/acceptor geometry at the kinase hinge-binding motif. In 2-aminobenzimidazole-based kinase inhibitors, the 2-amino group frequently serves as a critical hinge-binding element, while the 5-position substituent extends into the solvent-exposed region or selectivity pocket; swapping the benzamide to the 2-position ablates this pharmacophoric arrangement [1].

Regioisomer selectivity Kinase hinge binding SAR

Amide vs. Ketone Linkage Stability: Differentiation from 2-Amino-5-benzoylbenzimidazole (Aminomebendazole)

N-(2-Amino-1H-benzimidazol-5-yl)benzamide contains a benzamide group (amide C=O linking the benzimidazole and phenyl rings), whereas 2-amino-5-benzoylbenzimidazole (aminomebendazole, CAS 52329-60-9, MW 237.26) contains a benzoyl (ketone) group [1]. The amide bond is generally more resistant to reductive metabolism and hydrolytic cleavage than the ketone, and the amide NH provides an additional hydrogen bond donor (total HBD count = 3 for the target compound vs. 2 for the ketone analog) . Aminomebendazole is a known hydrolytic metabolite of the anthelmintic drug mebendazole, indicating that the ketone-to-amide structural difference directly influences metabolic fate [2].

Metabolic stability Linker chemistry Amide bond

Purity Specification Range and Procurement-Ready Characterization

Commercially available N-(2-Amino-1H-benzimidazol-5-yl)benzamide is supplied at verified purity levels of 95.0% (ChemSrc listing) to 98% (HZB/西域试剂 listing) [1]. The synthesis protocol specified in patent CN116253686A for aminobenzimidazole benzamide derivatives achieves >90% yield under optimized acylation conditions (60–80°C, DMF or THF solvent), with post-synthesis purification by column chromatography or recrystallization and confirmation by NMR and HRMS [2]. This provides procurement teams with a defined purity benchmark against which to evaluate vendor Certificates of Analysis.

Compound purity QC specification Procurement criteria

Recommended Research Application Scenarios for N-(2-Amino-1H-benzimidazol-5-yl)benzamide Based on Verified Differentiation Evidence


Kinase Inhibitor Fragment Screening and Hinge-Binder SAR Libraries

The compound's 2-amino group serves as a validated hinge-binding motif for ATP-competitive kinase inhibition, while the 5-benzamide provides a vector for extension into selectivity pockets. The TPSA of 98.6 Ų is compatible with both biochemical and cell-based kinase assays . This scaffold is directly applicable to fragment-based drug discovery campaigns targeting kinases such as CK1δ, Aurora kinases, and Raf, where 2-aminobenzimidazole derivatives have demonstrated nanomolar IC₅₀ values (e.g., CK1δ inhibitor with IC₅₀ = 98.6 nM for the 5-cyano analog) [6].

Antimicrobial DHFR Inhibitor Lead Development

The benzamide moiety on the 5-position may enhance binding to the hydrophobic pocket of dihydrofolate reductase (DHFR), based on structural modeling of benzimidazole-DHFR interactions . The target compound can serve as a starting scaffold for synthesizing DHFR-targeted libraries, with MIC determination against multidrug-resistant bacterial and fungal strains as the primary downstream assay. The 98.6 Ų TPSA supports adequate cell permeability for intracellular target engagement in microbial cells [6].

Anticoagulation Factor VIIa Inhibitor Analog Design Using Structural Biology

Close structural analogs of this compound, specifically N-(2-amino-1H-benzimidazol-5-yl)-2-(3-chlorophenyl)acetamide, have been co-crystallized with human Factor VIIa at 1.6 Å resolution (PDB 5PAT), revealing the binding mode of the 2-aminobenzimidazol-5-yl scaffold in the S1 pocket . N-(2-Amino-1H-benzimidazol-5-yl)benzamide, with its benzamide rather than chloro-phenylacetamide substituent, offers an alternative warhead for exploring Factor VIIa or related serine protease inhibition with different selectivity profiles, leveraging the same validated core binding mode [6].

Antitumor Benzimidazole Library Synthesis Intermediate

Patent CN116253686A describes aminobenzimidazole benzamide derivatives as a compound class with claimed antitumor effects, and N-(2-Amino-1H-benzimidazol-5-yl)benzamide represents the foundational core structure of this series . The compound can be used as a key synthetic intermediate for generating diverse 5-benzamide-substituted libraries via further functionalization of the 2-amino position, with established synthesis protocols achieving >90% yield [6]. Cytotoxicity screening in cancer cell lines (e.g., HT-29 colorectal carcinoma, where structurally related bis-benzimidazoles show IC₅₀ values of 0.91 μM) provides a validated downstream assay cascade .

Quote Request

Request a Quote for N-(2-Amino-1H-benzimidazol-5-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.